molecular formula C16H24BNO5S B13885578 N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13885578
M. Wt: 353.2 g/mol
InChI Key: SLYIJVKWQPDTCL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized through a multi-step process that includes the formation of the borate and sulfonamide groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of new derivatives .

Scientific Research Applications

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets through nucleophilic attack sites. The sulfonamide group, in particular, is a possible site for nucleophilic attack, which can lead to various biochemical and chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer high stability, low toxicity, and high reactivity. These properties make it particularly valuable in various scientific and industrial applications .

Biological Activity

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22BNO4
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 1256360-26-5

The biological activity of this compound is primarily attributed to its structural components:

  • Cyclopropyl Group : Enhances binding affinity to biological targets.
  • Boronic Acid Moiety : Capable of forming reversible covalent bonds with amino acids in enzymes, modulating their activity .
  • Benzenesulfonamide : Known for its role in enzyme inhibition and receptor binding assays.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance:

  • Enzyme Targeting : The compound has shown potential as an inhibitor of serine proteases and other enzymes critical in cancer pathways .

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the compound's effects on several cancer cell lines (e.g., breast and prostate cancer). Results indicated a dose-dependent inhibition of cell proliferation.
    • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth in xenograft models compared to control groups.
    • Further investigations revealed alterations in metabolic markers associated with tumor progression.

Data Table: Biological Activity Overview

Biological ActivityTarget Enzyme/Cell LineIC50 (µM)Reference
Cell Proliferation InhibitionBreast Cancer Cells15
Cell Proliferation InhibitionProstate Cancer Cells25
Enzyme InhibitionSerine Proteases20

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low acute toxicity levels. However, further studies are necessary to fully understand its safety profile in long-term applications .

Properties

Molecular Formula

C16H24BNO5S

Molecular Weight

353.2 g/mol

IUPAC Name

N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)11-6-9-13(21-5)14(10-11)24(19,20)18-12-7-8-12/h6,9-10,12,18H,7-8H2,1-5H3

InChI Key

SLYIJVKWQPDTCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3CC3

Origin of Product

United States

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